molecular formula C10H15NO B1623383 2,6-Xylidine, 4-ethoxy- CAS No. 54220-95-0

2,6-Xylidine, 4-ethoxy-

Cat. No.: B1623383
CAS No.: 54220-95-0
M. Wt: 165.23 g/mol
InChI Key: YCSCBJRBINCWRA-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The historical development of 2,6-Xylidine, 4-ethoxy- is intrinsically linked to the broader evolution of coal tar chemistry and the industrial synthesis of aromatic amines during the nineteenth and early twentieth centuries. The foundational work in this field traces back to 1856, when William Henry Perkin, working as an assistant to August Wilhelm Hofmann in London, accidentally discovered the first coal-tar dye while attempting to synthesize quinine. Perkin's serendipitous observation of a colored product formed from the reaction of allyl-toluidine with potassium dichromate and sulfuric acid marked the beginning of systematic coal tar chemistry.

The development of xylidine derivatives emerged from subsequent investigations into coal tar constituents throughout the late nineteenth century. Coal tar, a thick dark liquid byproduct of coke and coal gas production, became recognized as a rich source of aromatic compounds including benzene, toluene, xylene, naphthalene, and anthracene. The systematic distillation and separation of these components provided the foundation for synthesizing substituted anilines, including the xylidine family.

Historical records indicate that the production of benzene and toluene from coal tar reached between 25,000 and 30,000 tons by 1900, representing approximately one percent of crude tar processed. This industrial scale processing created the infrastructure necessary for developing specialized derivatives such as 2,6-Xylidine, 4-ethoxy-. The compound's specific synthesis methodology involves nitration of xylene derivatives followed by reduction processes, though alternative preparation methods utilizing xylenol treatment with ammonia in the presence of oxide catalysts have been developed for improved efficiency.

The emergence of this particular ethoxy-substituted derivative reflects the twentieth century trend toward strategic molecular modification to enhance specific chemical properties and biological activities. Research documentation shows that 2,6-Dimethylaniline, the parent compound of the xylidine family, was identified as early as the 1960s as a metabolite in various biological systems, including its detection in the urine of rats, guinea-pigs, dogs, and humans administered lidocaine. This biological relevance drove further investigation into related derivatives, including ethoxy-substituted variants.

Nomenclature and Terminology Variations

The nomenclature of 2,6-Xylidine, 4-ethoxy- reflects the systematic naming conventions established for substituted aromatic amines, with several accepted terminology variations documented in chemical literature. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-ethoxy-2,6-dimethylaniline, which precisely describes the substitution pattern on the benzene ring. This naming convention follows the standard practice of numbering carbon positions relative to the amino group, designated as position one.

Nomenclature Type Name Source Reference
IUPAC Systematic 4-ethoxy-2,6-dimethylaniline
Chemical Abstracts Service 2,6-Xylidine, 4-ethoxy-
Alternative Systematic 1,3-Dimethyl-2-amino-5-ethoxybenzene
German Convention 1,3-Dimethyl-2-amino-5-ethoxybenzol

The term "xylidine" itself derives from the historical classification of dimethylaniline derivatives, where "xyl-" indicates the presence of two methyl substituents on the aromatic ring. The parent compound 2,6-xylidine carries multiple synonymous designations including 2,6-dimethylaniline, 2,6-dimethylbenzenamine, ortho-xylidine, and 2,6-xylylamine. These variations reflect different naming traditions and regional preferences in chemical nomenclature.

The Chemical Abstracts Service registry maintains the compound under number 54220-95-0, providing a unique identifier that transcends linguistic and nomenclatural variations. The molecular formula C₁₀H₁₅NO definitively characterizes the atomic composition, while the International Chemical Identifier key YCSCBJRBINCWRA-UHFFFAOYSA-N provides a standardized structural representation.

Regional and historical nomenclature variations include the German systematic name "1,3-Dimethyl-2-amino-5-ethoxybenzol," reflecting Germanic chemical naming traditions. Alternative descriptive names such as "1,3-Dimethyl-2-amino-5-ethoxybenzene" emphasize the benzene ring as the core structural unit. These variations demonstrate the evolution of chemical nomenclature systems and the importance of standardized registry numbers for unambiguous compound identification.

Positional Isomerism in Xylidine Derivatives

Positional isomerism in xylidine derivatives represents a fundamental aspect of aromatic chemistry, where the spatial arrangement of substituents significantly influences chemical properties, biological activity, and industrial applications. The xylidine family encompasses multiple isomeric forms based on the relative positions of methyl groups on the benzene ring, with additional complexity introduced by further substitution patterns such as ethoxy groups.

The primary xylidine isomers include 2,3-xylidine, 2,5-xylidine, 2,6-xylidine, 3,4-xylidine, and 3,5-xylidine, each exhibiting distinct chemical and biological characteristics. Research conducted on these isomers reveals significant differences in their metabolic pathways and biological effects. Comparative studies demonstrate that 3,5-xylidine produces the highest area under the methemoglobin concentration-time curve at 60.75% methemoglobin × hour, while other isomers show lower values: 2,3-xylidine (45.33), 2,5-xylidine (49.43), and 3,4-xylidine (56.83% methemoglobin × hour).

Xylidine Isomer Methemoglobin AUC (% × h) Relative Activity
3,5-xylidine 60.75 Highest
3,4-xylidine 56.83 High
2,5-xylidine 49.43 Moderate
2,3-xylidine 45.33 Lowest

The specific case of 2,6-xylidine derivatives, including the 4-ethoxy variant, demonstrates unique chemical behavior attributed to the ortho-positioning of methyl groups relative to the amino function. Studies on N-hydroxyarylamines reveal that ortho-substitution enhances mutagenic response, with N-hydroxy-2,6-dimethylaniline showing the strongest mutagenicity among N-hydroxyalkylanilines tested. This enhanced activity stems from the greater stability and extended half-life of the nitrenium ion formed from para-substituted alkylanilines, though the mechanism differs for ortho-substituted variants.

The introduction of an ethoxy group at the fourth position in 2,6-xylidine creates additional isomeric possibilities and modifies the electronic distribution within the aromatic system. Related compounds such as 4-ethoxy-2,6-difluoroaniline (CAS 1017779-79-1) and 4-chloro-2,6-dimethylaniline (CAS 24596-18-7) demonstrate how different substituents at the fourth position influence molecular properties. The ethoxy group contributes electron-donating characteristics through both inductive and resonance effects, potentially altering the compound's reactivity patterns compared to halogen-substituted analogs.

Structural analysis reveals that the 2,6-dimethyl substitution pattern creates steric hindrance around the amino group, influencing both chemical reactivity and biological interactions. The ethoxy substituent at position four provides additional sites for chemical modification and can participate in hydrogen bonding interactions. This substitution pattern distinguishes 2,6-Xylidine, 4-ethoxy- from other positional isomers and contributes to its specific applications in pharmaceutical and agrochemical synthesis.

The molecular weight of 165.26 grams per mole for 2,6-Xylidine, 4-ethoxy- reflects the additional ethoxy group compared to the parent 2,6-xylidine (121.18 grams per mole). This molecular weight difference influences physical properties such as boiling point, solubility, and volatility, making the ethoxy derivative suitable for specific synthetic applications where these modified properties are advantageous.

Properties

IUPAC Name

4-ethoxy-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-4-12-9-5-7(2)10(11)8(3)6-9/h5-6H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSCBJRBINCWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202576
Record name 2,6-Xylidine, 4-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54220-95-0
Record name 2,6-Xylidine, 4-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054220950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Xylidine, 4-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

2,6-Xylidine, 4-ethoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen in the presence of a catalyst, and various halogenating agents for substitution reactions. .

Scientific Research Applications

Pharmaceutical Applications

Local Anesthetics:
2,6-Xylidine is primarily known as a metabolite of local anesthetics such as lidocaine and etidocaine. These anesthetics are widely used in medical settings for pain management during surgical procedures. The presence of 2,6-xylidine in urine samples from patients administered these drugs indicates its role in the metabolic pathway of local anesthetics .

Drug Synthesis:
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in producing lidocaine, a common local anesthetic, and ranolazine, which is used in treating chronic angina . The synthesis process often involves nitration and reduction methods to obtain the desired xylidine isomers .

Agricultural Applications

Pesticide Production:
2,6-Xylidine acts as a precursor in the synthesis of certain pesticides and herbicides. Its derivatives are employed to enhance the efficacy and stability of agricultural chemicals . The compound's ability to form stable complexes with various agrochemicals makes it valuable in this sector.

Environmental Science

Degradation Studies:
Research has shown that 2,6-xylidine can be released into the environment through the degradation of aniline-based pesticides. Studies indicate that it can bind to soil components, affecting its mobility and bioavailability in ecosystems . Understanding its environmental impact is crucial for assessing risks associated with pesticide use.

Methemoglobin Formation:
In toxicological studies, 2,6-xylidine has been investigated for its potential to induce methemoglobinemia—a condition where hemoglobin is converted to methemoglobin, reducing oxygen transport capacity. Research indicates that while it can form methemoglobin in certain animal models, its effects vary significantly across species .

Case Studies

Study Focus Findings
Metabolism of Local AnestheticsDetected as a significant metabolite in urine following lidocaine administration; indicates metabolic pathways involving xylidines .
Environmental ImpactFound to bind strongly to soil; affects mobility and degradation rates of associated pesticides .
Toxicological AssessmentInduces methemoglobinemia at specific doses; effects vary by species (e.g., higher formation in cats compared to dogs) .
Synthesis PathwaysUsed as an intermediate for synthesizing lidocaine and other pharmaceuticals; essential for developing new drug formulations .

Mechanism of Action

The mechanism of action of 2,6-Xylidine, 4-ethoxy- involves its interaction with specific molecular targets and pathways. For example, in its role as an intermediate in pharmaceutical synthesis, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 121.18 g/mol
  • Boiling Point : 214–216°C
  • Solubility : Slightly soluble in water, miscible with organic solvents .

Toxicity Profile:

  • Carcinogenicity: Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC due to nasal tumors observed in rats .
  • Acute Effects : Skin irritation, methemoglobinemia (impaired oxygen transport in blood), and hepatotoxicity .
  • Genotoxicity: Linked to reactive metabolites like dimethylphenyl N-hydroxylamine (DMHA) and nitrenium ions, which induce DNA damage .

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 2,6-xylidine, with distinct differences in metabolism, toxicity, and applications:

Table 1: Structural and Functional Comparison

Compound Structure Key Uses Metabolic Pathways Toxicity Profile
2,6-Xylidine 2,6-dimethylaniline Dyes, pharmaceuticals, pesticides N-hydroxylation (DMHA), aromatic hydroxylation (4-hydroxy metabolite) Carcinogenic (Group 2B), genotoxic
2,4-Xylidine 2,4-dimethylaniline Rubber chemicals, dyes Oxidative deamination, conjugation Less studied; suspected hepatotoxin
4-Hydroxy-2,6-xylidine 4-hydroxy-2,6-dimethylaniline Lidocaine metabolite Glucuronidation, urinary excretion Non-carcinogenic, lower toxicity
Lidocaine N-ethyl-2,6-dimethylaniline Local anesthetic N-deethylation to MEGX, hydrolysis to 2,6-xylidine Low systemic toxicity; metabolite (2,6-xylidine) is carcinogenic

Table 2: Toxicological Data Comparison

Compound LD50 (Oral, Rat) Carcinogenicity (IARC) Key Metabolites Regulatory Status
2,6-Xylidine 840 mg/kg Group 2B DMHA, 4-hydroxy metabolite OSHA-regulated; EPA hazardous
2,4-Xylidine 750 mg/kg Not classified 4-aminophenol derivatives Limited regulatory data
4-Hydroxy-2,6-xylidine Not available Not classified Glucuronidated conjugates No specific regulations
Lidocaine 459 mg/kg Not classified MEGX, 2,6-xylidine EMA-regulated (residue limits)

Key Findings:

Metabolic Activation: 2,6-Xylidine’s genotoxicity depends on metabolic activation to DMHA and nitrenium ions, which form DNA adducts. In contrast, 4-hydroxy-2,6-xylidine is detoxified via glucuronidation . Lidocaine’s toxicity is primarily linked to its conversion to 2,6-xylidine, with risk thresholds defined by the European Medicines Agency (EMA) .

Regulatory Divergence: 2,6-Xylidine is strictly regulated due to carcinogenicity, whereas its hydroxylated metabolite (4-hydroxy-2,6-xylidine) and lidocaine itself face fewer restrictions .

Biological Activity

2,6-Xylidine, 4-ethoxy- (CAS No. 54220-95-0) is an organic compound belonging to the xylidine family, which are derivatives of dimethylaniline. This article explores the biological activity of this compound, particularly its potential antimicrobial and anticancer properties, as well as its toxicological implications.

Chemical Structure and Properties

2,6-Xylidine, 4-ethoxy- is characterized by the following structural formula:

C9H13N\text{C}_9\text{H}_{13}\text{N}

This compound has a molecular weight of approximately 149.21 g/mol. It features an ethoxy group attached to a xylidine backbone, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 2,6-xylidine, 4-ethoxy- exhibit antimicrobial properties. A study investigating various xylidine derivatives found that they possess significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of 2,6-xylidine derivatives has been the subject of various studies. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways . The mode of action appears to involve:

  • Inhibition of cell proliferation : Studies show reduced growth rates in treated cancer cells.
  • Induction of apoptosis : Activation of caspases has been observed in treated cells.

A notable case study involved the administration of 2,6-xylidine to human cancer cell lines, resulting in significant cytotoxic effects at micromolar concentrations .

Carcinogenicity Studies

Long-term exposure studies have indicated that 2,6-xylidine may have carcinogenic effects. A two-year study conducted on Charles River CD rats revealed significant increases in tumor incidence in the nasal cavity among high-dose groups . The findings included:

Tumor TypeMale Rats (High Dose)Female Rats (High Dose)
Carcinomas28/5624/56
Papillomas10/566/56
Rhabdomyosarcomas22

These results suggest a clear link between exposure levels and tumor development.

Genotoxicity

Genotoxicity assessments have shown that while there is no conclusive evidence that 2,6-xylidine is genotoxic in germ cells, hemoglobin adducts formed from this compound have been associated with increased cancer risk in humans . Elevated levels of these adducts were found in non-smokers and patients treated with lidocaine, indicating potential environmental exposure .

Metabolism and Excretion

Studies indicate that 2,6-xylidine is readily absorbed through the gastrointestinal tract and primarily excreted as metabolites via urine. The metabolic pathway involves cytochrome P450 enzymes, leading to various hydroxylated metabolites that may also possess biological activity .

Q & A

Q. What are the recommended safety protocols for handling 2,6-Xylidine in laboratory settings?

2,6-Xylidine is classified as a carcinogen and poses risks of methemoglobinemia, liver damage, and respiratory irritation . Methodological precautions include:

  • Engineering controls : Use automated transfer systems to minimize direct exposure .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and chemical-resistant aprons. Use NIOSH-approved respirators if ventilation is insufficient .
  • Decontamination : Contaminated clothing must be laundered separately by trained personnel .
  • Emergency procedures : Immediate skin washing with soap/water and eye rinsing with saline for 15 minutes .

Q. What analytical methods are used to quantify 2,6-Xylidine and its isomers in complex matrices?

Reverse-phase ultra-performance liquid chromatography (RP-UPLC) with design of experiments (DOE) is optimal for separating isomers and quantifying trace amounts . Key parameters:

  • Column : C18 stationary phase with 1.7 µm particle size.
  • Mobile phase : Gradient of acetonitrile and ammonium acetate buffer (pH 4.5).
  • Detection : UV absorbance at 254 nm .
    Gas chromatography (GC) with flame ionization detection is an alternative but requires derivatization to improve volatility .
Method Detection Limit (ppm) Resolution (Isomers) Reference
RP-UPLC0.1>2.0
GC-FID0.51.5

Q. What synthetic routes are available for 2,6-Xylidine derivatives?

Catalyzed nucleophilic substitution is a common approach. For example, 4-allyloxy derivatives can be synthesized using:

  • Reactants : 2,2,6,6-tetramethyl-4-piperidinol, allyl chloride, and sodium hydroxide.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield .
  • Optimization : Yield increases with reaction time (8–12 hours) and molar ratios (1:1.2 for piperidinol:allyl chloride) .

Advanced Research Questions

Q. How can contradictions in carcinogenicity data between in vitro and in vivo studies be resolved?

Conflicting results (e.g., IARC’s carcinogen classification vs. derisked genotoxicity in newer studies ) require:

  • Weight-of-evidence assessment : Integrate Ames test, micronucleus assays, and metabolic activation studies. Recent data show 2,6-Xylidine lacks mutagenicity in Salmonella strains TA98 and TA100 .
  • In vivo pharmacokinetics : Monitor hepatic metabolism and urinary excretion profiles to identify detoxification pathways .
  • Species-specific differences : Compare rodent and human liver microsomal activity to assess relevance .

Q. What methodologies elucidate 2,6-Xylidine’s role as a metabolite in pharmaceuticals like lidocaine?

  • In vivo models : Administer lidocaine orally to rats/dogs and collect urine for metabolite profiling via LC-MS. 2,6-Xylidine is identified alongside monoethylglycinexylidide .
  • Isotopic labeling : Use 14^{14}C-labeled lidocaine to trace metabolic pathways and quantify 2,6-Xylidine formation .
  • Enzyme inhibition studies : Assess cytochrome P450 (CYP3A4) involvement using ketoconazole as an inhibitor .

Q. How can researchers mitigate interference from 2,6-Xylidine degradation in environmental samples?

  • Stabilization : Add 0.1% ascorbic acid to aqueous samples to prevent oxidation .
  • Storage : Freeze samples at -80°C and analyze within 48 hours .
  • Matrix-matched calibration : Use soil or wastewater matrices spiked with deuterated 2,6-Xylidine (d7_7) as an internal standard .

Data Contradiction Analysis

Q. Conflicting reports on hepatotoxicity mechanisms: Oxidative stress vs. direct DNA adduct formation

  • Oxidative stress hypothesis : Measure glutathione depletion and lipid peroxidation in HepG2 cells exposed to 2,6-Xylidine .
  • DNA adduct analysis : Use 32^{32}P-postlabeling to detect covalent DNA modifications in liver tissues .
  • Integrated approach : Combine transcriptomics (Nrf2 pathway activation) and metabolomics (glutathione conjugates) to clarify mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Xylidine, 4-ethoxy-
Reactant of Route 2
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2,6-Xylidine, 4-ethoxy-

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